Quinaldine red

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinaldine red can be synthesized through the condensation of quinaldine (2-methylquinoline) with 4-dimethylaminobenzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants in an ethanol solution, followed by the addition of an iodide source to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions: Quinaldine red undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the iodide ion is replaced by other anions under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinoline derivatives, while reduction leads to the formation of reduced quinoline compounds .

Aplicaciones Científicas De Investigación

Biochemical Applications

Fluorescent Probe for Protein Melting Temperature Determination

Quinaldine red has been effectively utilized as a fluorescent probe for determining the melting temperature () of proteins. A recent study demonstrated its capability to provide a simple and rapid high-throughput assay for this purpose. The methodology allows for user-friendly operation, making it suitable for various laboratory settings. The results indicated that this compound can enhance the sensitivity of protein analysis significantly .

Case Study: Protein Analysis

- Objective: To determine of various proteins.

- Methodology: Use of this compound as a fluorescent probe.

- Findings: Enhanced sensitivity and ease of use in determining protein stability.

Dosimetry Applications

High Dose Dosimetry Using this compound-Dyed Films

This compound has been incorporated into polymer films (specifically poly(vinyl alcohol) and poly(vinyl butyral)) for high-dose dosimetry applications. This approach is particularly beneficial in radiation therapy, where accurate dose measurement is crucial. The dyed films exhibit a color change that correlates with the radiation dose received, allowing for visual assessment of exposure levels .

Data Table: Dosimetry Characteristics of this compound Films

| Film Composition | Sensitivity (Gy) | Color Change Observed |

|---|---|---|

| PVA with this compound | 0.1 - 10 | Red to Yellow |

| PVB with this compound | 0.5 - 20 | Dark Red to Light Pink |

Material Science Applications

Development of Colorimetric Sensors

This compound has been studied for its potential in developing colorimetric sensors for various analytes. Its ability to change color upon interaction with specific substances makes it an ideal candidate for creating sensitive detection systems. For example, it has been used in the detection of tuberculosis biomarkers through a colorimetric method that allows naked-eye detection .

Case Study: Tuberculosis Detection

- Objective: To develop a colorimetric sensor for TB biomarkers.

- Methodology: Incorporation of this compound in sensor design.

- Findings: Achieved low detection limits with visible color changes correlating to analyte concentration.

Summary of Findings

This compound's applications span multiple scientific fields, showcasing its versatility and effectiveness as a fluorescent probe, dosimeter, and component in sensor technology. The following table summarizes its key applications:

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemistry | Protein melting temperature determination | High sensitivity and user-friendly |

| Dosimetry | High-dose radiation measurement using dyed films | Visual dose assessment |

| Material Science | Colorimetric sensors for analyte detection | Rapid and sensitive detection |

Mecanismo De Acción

The mechanism of action of quinaldine red involves its ability to act as a cationic fluorescent probe. When bound to specific targets, such as proteins or other biomolecules, this compound exhibits fluorescence, which can be used to monitor various biological processes . The compound’s fluorescence properties are influenced by factors such as pH and the presence of specific ions or molecules .

Comparación Con Compuestos Similares

Quinaldine red is unique in its ability to act as both a pH indicator and a fluorescence probe. Similar compounds include:

Quinaldine: Used in the synthesis of dyes and as a precursor to this compound.

Quinoline Yellow: A dye derived from quinaldine, used in food colorants.

Pinacyanol: Another dye synthesized using quinaldine.

Compared to these compounds, this compound’s dual functionality as a pH indicator and fluorescence probe makes it particularly valuable in both research and industrial applications .

Actividad Biológica

Quinaldine red (QR) is a synthetic dye with significant biological activity, particularly noted for its applications in molecular biology and biochemistry. This article explores the compound's properties, mechanisms of action, and diverse applications through detailed research findings and case studies.

This compound is a cationic compound derived from quinaldine, characterized by its reddish-brown solid form and limited solubility in water. It exhibits fluorescence when bound to nucleic acids, emitting light in the range of 580-650 nm, which makes it a valuable fluorescent probe in biological research .

- Fluorescence Properties : QR binds to nucleic acids and proteins, enhancing its fluorescence intensity upon binding. This property allows for sensitive detection and quantification of biomolecules in various biological matrices .

- pH Sensitivity : QR acts as a pH indicator, changing color from colorless to red between pH 1.0 and 2.2. This characteristic is utilized in assays for detecting inorganic and organic phosphates .

- Cytotoxicity : While QR has beneficial applications, it also exhibits cytotoxic effects that necessitate careful handling in laboratory settings.

Applications in Biological Research

This compound has been employed in several key areas of biological research:

- Detection of Phosphate Groups : QR forms complexes with phosphate ions, significantly enhancing fluorescence intensity. This property is exploited to quantify phosphate levels in tissues and cells.

- Protein-Ligand Interaction Studies : The compound is used to study interactions between proteins and ligands, allowing researchers to monitor binding events and characterize binding affinities through changes in fluorescence intensity .

- Amyloid Formation Studies : QR binds specifically to amyloid aggregates, enabling visualization and quantification of these structures associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Melting Temperature Determination of Proteins : Recent studies have demonstrated that QR can be utilized as a fluorescent probe to determine the melting temperature () of proteins, providing an inexpensive and rapid method for assessing protein stability .

Case Study 1: Protein Stability Assessment

A study utilized this compound to determine the melting temperature of five different proteins. The results showed good agreement with established methods, indicating that QR can serve as a reliable tool for high-throughput protein stability assessments .

Case Study 2: Detection of Amyloid Aggregates

In another investigation, QR was employed to visualize amyloid aggregates in cellular models. The study demonstrated QR's effectiveness in identifying these aggregates, which are critical markers for neurodegenerative diseases .

Comparative Analysis with Other Compounds

The unique properties of this compound can be contrasted with other fluorescent probes:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Quinaldine | Methyl derivative of quinoline | Precursor to QR; used in dye synthesis |

| Ethidium Bromide | Intercalating agent | Strong fluorescence; used mainly for DNA staining |

| Rhodamine B | Xanthene dye | Strong fluorescence; used mainly in biological staining |

| Fluorescein | Xanthene dye | Highly fluorescent; used in microscopy |

This compound stands out due to its specific interactions with nucleic acids and proteins, making it particularly suitable for biological applications compared to other similar compounds .

Propiedades

IUPAC Name |

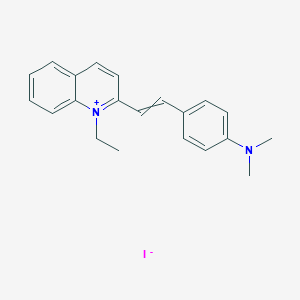

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLANDVPGMEGLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65201-92-5 (chloride) | |

| Record name | Quinaldine Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS] | |

| Record name | Quinaldine Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-92-0 | |

| Record name | Quinaldine Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldine Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z70656T34N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Quinaldine Red?

A1: this compound, also known as 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolinium, has a molecular formula of C21H23N2+ and a molecular weight of 303.4 g/mol.

Q2: Does this compound exhibit any notable spectroscopic properties?

A2: Yes, this compound is known for its fluorescence properties. It shows enhanced fluorescence upon binding to certain targets, such as i-motif DNA structures [] and proteins []. This property makes it a valuable probe in fluorescence-based assays.

Q3: How does this compound interact with i-motif DNA structures?

A3: While the exact mechanism remains under investigation, research suggests that this compound exhibits a "light-up" fluorescence enhancement upon binding to i-motif DNA structures. This interaction enables its use in label-free i-motif-involved systems [].

Q4: Can this compound be used to study drug-protein interactions?

A4: Yes, this compound has been successfully employed as a fluorescent probe to investigate drug-protein interactions, particularly with α1-acid glycoprotein (AGP) [, ]. Its fluorescence is quenched in the presence of drugs that compete for binding sites on AGP, offering insights into drug binding affinities and site characteristics.

Q5: What makes this compound suitable for high-dose dosimetry applications?

A5: this compound, when incorporated into polymer films like PVA or PVB, exhibits a color change upon exposure to gamma radiation [, ]. This colorimetric response, along with its stability in the intermediate humidity range (10% - 50%), makes it a viable candidate for high-dose dosimetry.

Q6: Is this compound stable under different environmental conditions?

A6: Research indicates that this compound demonstrates stability across a range of pH levels [, ]. Additionally, when incorporated into specific polymer matrices like PVA and PVB, it exhibits stability under varying humidity conditions [].

Q7: Are there any known applications of this compound in phosphate analysis?

A7: Yes, this compound is employed in colorimetric assays for phosphate detection, particularly in biochemical research involving inorganic phosphate and phosphoesters []. It participates in a reaction cascade leading to the formation of a phosphomolybdate complex, which can be spectrophotometrically quantified.

Q8: Does this compound exhibit any catalytic properties?

A8: While this compound itself might not be a direct catalyst, its use as an indicator in photopolymerization reactions involving iodonium salts has been reported []. The rate of acid release from these photoinitiators, as measured by this compound, correlates with the polymerization kinetics.

Q9: Have there been any computational studies conducted on this compound?

A9: Yes, computational chemistry methods, particularly the semi-empirical AM1 method, have been employed to investigate the association of this compound with various anionic dyes [, , ]. These studies have provided insights into the structural characteristics, energy of formation, and potential structures of the resulting associates.

Q10: Can this compound be used to visualize specific cellular compartments?

A10: Recent research has shown that this compound can simultaneously localize in the mitochondria and nucleolus of live cells, demonstrating its potential as a dual organelle targeting fluorescent marker []. This finding suggests a possible role for this compound in investigating inter-organelle communication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.